Fmoc-NH-SS-OH
Description
Fmoc-NH-SS-OH (CAS: 1272754-91-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:
- Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
- SS configuration: Likely denoting stereochemical specificity (e.g., (2S,3S)-diaminobutyric acid framework) with a side-chain allyloxycarbonyl (Aloc) protecting group .
- Functional role: Designed for incorporation into peptides requiring orthogonal deprotection strategies. The Aloc group is removed via palladium-catalyzed allyl transfer under neutral conditions, avoiding harsh acids .
This compound is critical in synthesizing complex peptides with labile side chains, such as glycopeptides or phosphopeptides, where selective deprotection is essential.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c21-10-12-25-24-11-9-20-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHMPDDKLIJYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-SS-OH typically involves multiple steps. One common method starts with the reaction of fluorenylmethanol with chloroformate to form the fluorenylmethyl chloroformate intermediate. This intermediate is then reacted with 2-(2-hydroxyethyldisulfanyl)ethylamine under basic conditions to yield the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-SS-OH can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Fmoc-NH-SS-OH has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-NH-SS-OH involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Comparison with Similar Compounds
Side-Chain Protecting Group Variants
The choice of side-chain protection dictates deprotection conditions and compatibility with synthesis workflows. Key examples include:
Key Insights :
Impurity Profiles and Quality Control
Contaminants in Fmoc-protected amino acids impact peptide purity:
- Fmoc-Arg(Pbf)-OH : Prone to beta-Ala contamination (e.g., Fmoc-beta-Ala-Arg(Pbf)-OH), requiring stringent supplier specifications .
- Fmoc-Ala-OH : May contain Fmoc-beta-Ala-OH, necessitating HPLC or MS monitoring .
This compound’s Aloc group minimizes side reactions, but residual Pd catalysts post-deprotection must be quantified .
Solubility and Handling
- This compound : Requires polar aprotic solvents (e.g., DMF, DMA) for solubility, similar to Fmoc-Arg(Pbf)-OH .
- Fmoc-PEG2-OH : Enhanced hydrophilicity due to ethylene glycol spacers, useful for solubility-driven applications .
- Fmoc-alpha-Me-L-Phe-OH : Hydrophobic methyl group necessitates DCM or THF for dissolution .
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